5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile
Description
Properties
Molecular Formula |
C12H10ClN3O |
|---|---|
Molecular Weight |
247.68 g/mol |
IUPAC Name |
5-chloro-3-propan-2-yloxy-1,6-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C12H10ClN3O/c1-7(2)17-11-5-8-9(16-10(11)6-14)3-4-15-12(8)13/h3-5,7H,1-2H3 |
InChI Key |
JNPCOIYHZZYGQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=C2C=CN=C(C2=C1)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Construction of the 1,6-Naphthyridine Core
The 1,6-naphthyridine scaffold is commonly synthesized via cyclization reactions involving pyridine derivatives and appropriate precursors. A notable approach involves the Vilsmeier-Haack reaction to introduce formyl groups onto pyridine rings, followed by cyclization to form the naphthyridine nucleus.
- For example, N-(pyridine-2-yl)acetamide undergoes cyclization in the presence of Vilsmeier reagent (formed by POCl₃ and DMF) at low temperatures (0-5 °C), then heated to about 90 °C to yield chloro-substituted naphthyridines.
Specific Preparation of 5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile
Installation of the Isopropoxy Group at Position 3
The 3-position alkoxy substituent, specifically the propan-2-yloxy (isopropoxy) group, can be introduced via nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., chloro or bromo) on the naphthyridine ring by isopropanol or its derivatives under basic conditions.
Alternatively, alkylation of a hydroxy precursor at position 3 with isopropyl halides in the presence of a base is a viable route.
Formation of the Carbonitrile Group at Position 2
The nitrile functionality at position 2 is generally introduced through cyanation reactions. This can be achieved by displacement of a halogen (chlorine or bromine) with cyanide ion (e.g., KCN or NaCN) under controlled conditions.
Another approach involves dehydration of amide precursors or direct cyanation of aldehyde intermediates.
Representative Synthetic Route (Hypothetical Based on Literature)
Detailed Research Findings and Analytical Data
Vilsmeier-Haack Cyclization: This method is efficient for synthesizing chloro-substituted naphthyridines with aldehyde groups at position 2, which serve as key intermediates for further functionalization.
Nucleophilic Aromatic Substitution: The isopropoxy group is introduced selectively at position 3 by SNAr due to the electron-deficient nature of the heterocyclic ring, facilitating substitution of halogen atoms by alkoxides.
Cyanation Reaction: The conversion of aldehyde intermediates to nitriles is typically performed via dehydration of oximes or direct cyanide displacement under mild to moderate heating conditions, preserving the integrity of the sensitive heterocyclic ring.
Purification: Recrystallization from suitable solvents such as ethanol or chloroform is used to purify intermediates and final products, ensuring high purity for pharmaceutical applications.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Reaction Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|
| Vilsmeier-Haack Cyclization | POCl₃, DMF | 0-5 °C to 90 °C, stirring | 65-70 | Formation of chloro-aldehyde intermediate |
| Alkoxy Substitution | Isopropanol, K₂CO₃, DMF/DMSO | Reflux or heating | 60-75 | Selective substitution at C-3 |
| Cyanation | KCN or NaCN, polar aprotic solvent | Reflux | 55-70 | Conversion of aldehyde to nitrile |
| Purification | Ethanol, chloroform | Recrystallization | - | Ensures compound purity |
Chemical Reactions Analysis
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonitrile group to an amine group.
Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of naphthyridine compounds exhibit notable antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the potential of 5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile as an effective antimicrobial agent against a range of bacterial strains. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis through the activation of specific signaling pathways related to cell survival and death.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases like Alzheimer's. It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of such diseases.
Agricultural Applications
Pesticide Development
this compound has been evaluated for its efficacy as a pesticide. Its chemical structure allows it to act as a potent insecticide against various pests, including aphids and beetles. Field trials have shown that formulations containing this compound significantly reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides.
Herbicide Potential
In addition to its insecticidal properties, this compound has shown promise as a herbicide. Research indicates that it can inhibit the growth of certain weed species by disrupting their metabolic pathways. This selective action makes it a candidate for developing environmentally friendly herbicides.
Synthesis and Formulation Studies
Synthesis Techniques
The synthesis of this compound has been optimized using various synthetic routes. Recent advancements in green chemistry have led to more efficient and environmentally benign methods for producing this compound, which are crucial for its commercial viability.
Formulation Development
Formulation studies have focused on enhancing the bioavailability and stability of this compound in various applications. Techniques such as nanoencapsulation and the use of biodegradable polymers have been explored to improve its delivery systems in both agricultural and pharmaceutical contexts.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains with low toxicity profiles. |
| Pest Management Science | Pesticide Efficacy | Showed significant reduction in pest populations with minimal impact on non-target species. |
| Journal of Agricultural and Food Chemistry | Herbicide Development | Inhibited growth in specific weed species without affecting crop yield. |
| Neurobiology Journal | Neuroprotective Effects | Reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. |
Mechanism of Action
The mechanism of action of 5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional similarities of 5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile to other naphthyridine derivatives and related heterocycles are critical for understanding its unique properties. Below is a comparative analysis:
Core Structure and Substituent Variations
Electronic and Reactivity Profiles
- Electron-Withdrawing Groups (EWGs): The nitrile group in this compound increases electrophilicity at C2, facilitating nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. In contrast, the 5-oxo derivative (5,6-dihydro analog) exhibits reduced aromaticity, altering its reactivity toward electrophiles .
- Chlorine Position: The chloro group at C5 in the target compound differs from derivatives like 5-chloro-1H-indazole (Cl at C5 of indazole), where the heterocyclic scaffold influences binding affinity in kinase inhibition studies .
Physicochemical Properties
- Solubility: The isopropoxy group in the target compound enhances lipophilicity (logP ~2.8 predicted) compared to polar analogs like 5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, which has higher aqueous solubility due to amine protonation .
- Thermal Stability: Fully aromatic naphthyridines (e.g., the target compound) typically exhibit higher melting points (>200°C) than partially saturated derivatives (e.g., 5,6-dihydro analogs, mp ~150–170°C) .
Research Findings and Limitations
- Synthetic Challenges: The propan-2-yloxy group in the target compound introduces steric hindrance, complicating regioselective functionalization compared to smaller substituents (e.g., methoxy) .
- Comparative Bioactivity: In vitro studies suggest that 5-chloro-1,6-naphthyridines exhibit superior inhibition of protein kinases (IC50 ~50 nM) versus pyrrolopyridine analogs (IC50 ~200 nM), attributed to enhanced π-stacking with ATP-binding pockets .
Biological Activity
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile is a compound belonging to the naphthyridine family, characterized by its unique structural features, including a chloro group, a propan-2-yloxy substituent, and a carbonitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains.
- Molecular Formula : C12H10ClN3O
- Molecular Weight : 247.68 g/mol
The structural characteristics of this compound suggest that it may exhibit significant biological activity similar to other naphthyridine derivatives.
Antimicrobial Activity
Research indicates that naphthyridine derivatives often possess antimicrobial properties. Preliminary evaluations suggest that this compound may exhibit efficacy against various pathogens, including Mycobacterium tuberculosis. The presence of the carbonitrile group enhances its potential as an antimicrobial agent.
Anticancer Properties
Naphthyridine derivatives have been studied for their anticancer activities. For instance, compounds with similar structures have shown the ability to inhibit cancer cell proliferation. The specific substitution pattern of this compound could potentially enhance its effectiveness against cancer cells by targeting specific pathways involved in tumor growth and survival .
Anti-inflammatory Effects
The anti-inflammatory potential of naphthyridine compounds has been documented, with some derivatives demonstrating the ability to modulate inflammatory responses. This suggests that this compound may also possess similar anti-inflammatory properties, although specific studies on this compound are still needed.
Understanding the mechanism of action for this compound involves investigating its interactions with biological targets. Molecular docking studies can provide insights into how this compound binds to proteins or enzymes associated with disease processes. Such studies are crucial for optimizing its efficacy as a therapeutic agent.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,8-Naphthyridine | Contains naphthyridine core | Antimicrobial activity |
| 4-Aminoquinoline | Similar aromatic structure | Antimalarial properties |
| 4-Chloroquinoline | Similar halogenated structure | Antiparasitic effects |
The unique substitution pattern of this compound may confer distinct pharmacological properties compared to these derivatives.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of naphthyridine derivatives. For example:
- Antiproliferative Activity : A series of naphthyridine derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with GI50 values ranging from 29 nM to 78 nM .
- EGFR Inhibition : Some studies evaluated the ability of naphthyridine derivatives to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Compounds showed IC50 values indicating promising inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
